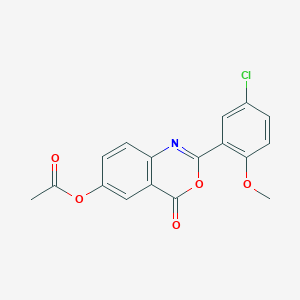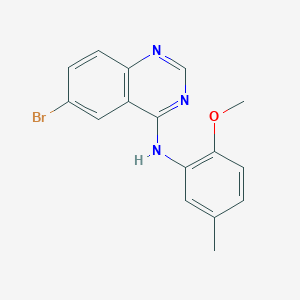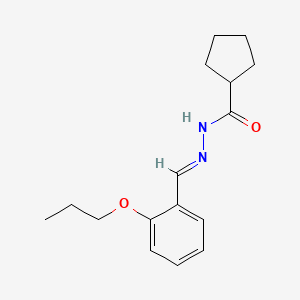
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as DCT or Dichlorothiazolylthioquinazolinone, is a synthetic compound with a molecular formula of C14H10Cl2N2OS. It is a yellow to orange powder that is soluble in organic solvents. DCT has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology.
Mécanisme D'action
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one exerts its effects through multiple mechanisms. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits cell proliferation by downregulating cell cycle proteins.
In neurodegenerative diseases, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one protects neurons from oxidative stress by upregulating antioxidant enzymes and reducing the production of reactive oxygen species. It also reduces inflammation in the brain by inhibiting the production of pro-inflammatory cytokines.
In the immune system, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one enhances the production of cytokines such as interleukin-2 and interferon-gamma, which are involved in the activation of immune cells. It also increases the activity of natural killer cells, which play a crucial role in the immune response against cancer cells.
Biochemical and Physiological Effects:
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
In the brain, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one increases the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in neuroinflammation.
In the immune system, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one enhances the activity of natural killer cells by increasing the expression of activating receptors such as NKG2D and DNAM-1. It also increases the production of cytokines such as interleukin-2, which are involved in the activation of T cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It has been extensively studied and its mechanisms of action are well understood. It also has potential applications in various scientific research fields.
One limitation of 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is that it has not been extensively studied in vivo and its toxicity profile is not well understood. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. In cancer research, further studies are needed to determine its efficacy in vivo and its potential use in combination with other chemotherapy drugs. In neurology, studies are needed to determine its potential use in the treatment of neurodegenerative diseases. In immunology, studies are needed to determine its potential use in immunotherapy for cancer and other diseases.
Conclusion:
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is a synthetic compound with potential applications in various scientific research fields. Its mechanisms of action are well understood and it has been extensively studied for its potential therapeutic effects in cancer, neurology, and immunology. Further research is needed to determine its efficacy in vivo and its potential use in combination with other drugs.
Méthodes De Synthèse
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized through a multi-step process involving the condensation of 2,3-dichlorobenzaldehyde with ethylthioacetic acid followed by cyclization with thiourea. This method has been optimized to yield high purity 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one with a yield of up to 85%.
Applications De Recherche Scientifique
4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been widely used in scientific research due to its potential applications in various fields. In cancer research, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
In neurology, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
In immunology, 4-(2,3-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential to modulate the immune system. It has been shown to enhance the production of cytokines and increase the activity of natural killer cells.
Propriétés
IUPAC Name |
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS2/c1-2-17-12-15-9(11(16)18-12)6-7-4-3-5-8(13)10(7)14/h3-6H,2H2,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBKIZNMVUKTCU-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C(=CC=C2)Cl)Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C(=CC=C2)Cl)Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2,3-dichlorobenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B4960104.png)

![15-(4-hydroxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B4960107.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![3-{[(2-hydroxy-2-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4960114.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)
![2-(1H-benzimidazol-2-yl)-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4960123.png)



![3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4960162.png)
![ethyl 1-(1H-imidazol-2-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4960168.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)